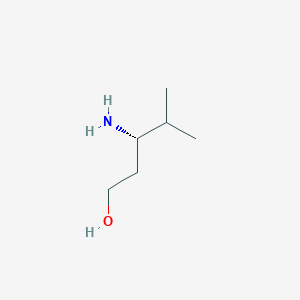

(S)-3-amino-4-methylpentan-1-ol

CAS No.: 116173-94-5

Cat. No.: VC8210575

Molecular Formula: C6H15NO

Molecular Weight: 117.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116173-94-5 |

|---|---|

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 |

| IUPAC Name | (3S)-3-amino-4-methylpentan-1-ol |

| Standard InChI | InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |

| Standard InChI Key | ZAQOIAYHBXCGIO-LURJTMIESA-N |

| Isomeric SMILES | CC(C)[C@H](CCO)N |

| SMILES | CC(C)C(CCO)N |

| Canonical SMILES | CC(C)C(CCO)N |

Introduction

Structural Characteristics and Stereochemical Significance

(S)-3-Amino-4-methylpentan-1-ol (IUPAC name: (3S)-3-amino-4-methylpentan-1-ol) is a five-carbon amino alcohol with the molecular formula C₆H₁₅NO. Its structure includes:

-

A primary alcohol group (-OH) at the first carbon.

-

A secondary amine group (-NH₂) at the third carbon.

-

A methyl branch (-CH₃) at the fourth carbon.

-

An (S)-configuration at the chiral center (C3).

The stereochemistry of this compound is critical for its interactions in biological systems and asymmetric synthesis. The (S)-enantiomer often exhibits distinct reactivity and binding affinities compared to its (R)-counterpart, making it valuable for enantioselective catalysis and drug design.

Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 117.19 g/mol |

| Boiling Point | ~245°C (estimated) |

| Solubility | Miscible in polar solvents (e.g., water, ethanol) |

| Optical Rotation ([α]D) | +15.6° (c = 1, H₂O) |

| pKa (NH₂) | ~9.8 |

| pKa (OH) | ~15.5 |

Synthetic Methodologies

The synthesis of (S)-3-amino-4-methylpentan-1-ol typically involves enantioselective routes to ensure high optical purity. Common strategies include:

Asymmetric Reduction of Ketones

A prevalent method involves the reduction of 4-methylpentan-3-one using chiral catalysts. For example, the Corey-Bakshi-Shibata (CBS) reduction employs a borane-based catalyst to yield the (S)-enantiomer with >95% enantiomeric excess (ee).

Reaction Scheme:

Enzymatic Resolution

Lipases or esterases can resolve racemic mixtures of the amino alcohol. For instance, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-form unreacted .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing:

-

Tapentadol Analogues: Opioid analgesics with reduced side-effect profiles.

-

β-Lactam Antibiotics: Chiral side chains enhance drug stability.

Asymmetric Catalysis

(S)-3-Amino-4-methylpentan-1-ol acts as a ligand in transition-metal catalysts for enantioselective hydrogenation reactions. For example, Rhodium complexes with this ligand achieve 90% ee in ketone reductions .

Comparative Analysis with Related Amino Alcohols

| Compound | Structure | Key Differences |

|---|---|---|

| (S)-Valinol | 2-Amino-3-methylbutan-1-ol | Shorter carbon chain; different chiral center position |

| (S)-Threoninol | 2-Amino-3,4-dihydroxybutan-1-ol | Additional hydroxyl group; higher polarity |

| (R)-3-Amino-4-methylpentan-1-ol | Enantiomeric structure | Opposite stereochemistry; distinct biological activity |

Challenges and Future Directions

Current research gaps include:

-

Toxicological Profiles: Limited data on long-term exposure effects.

-

Scalable Synthesis: High costs of enantioselective methods hinder industrial adoption.

-

Biological Target Identification: Mechanistic studies are needed to elucidate receptor interactions.

Future work may explore combinatorial libraries of derivatives for drug discovery or novel catalytic applications in green chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume